Nfps
Overview
Description
Preparation Methods
The synthesis of N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycine involves several steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl and fluorophenyl intermediates.
Coupling Reaction: The biphenyl and fluorophenyl intermediates are coupled using a suitable coupling agent under controlled conditions.
Methylation: The coupled product is then subjected to methylation to introduce the N-methyl group.
Chemical Reactions Analysis
N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The biphenyl and fluorophenyl groups can undergo substitution reactions with suitable reagents to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycine has a wide range of scientific research applications:
Schizophrenia Treatment: The compound is being investigated for its potential use in the treatment of schizophrenia by increasing synaptic concentrations of glycine, which acts as a co-agonist of the NMDA receptor.
Cognitive Enhancement: Research has shown that the compound can enhance cognitive functions in animal models, making it a potential candidate for cognitive enhancement therapies.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycine exerts its effects by inhibiting glycine transporter type 1 (GlyT1). This inhibition increases the synaptic concentration of glycine, which acts as a co-agonist of the NMDA receptor. The increased glycine levels enhance NMDA receptor function, leading to improved synaptic plasticity and neuroprotection. The compound also activates various neuroprotective pathways, including the enhancement of brain-derived neurotrophic factor (BDNF) levels and the activation of the mTOR pathway .
Comparison with Similar Compounds
N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycine is unique compared to other glycine transporter inhibitors due to its high selectivity and non-competitive inhibition mechanism. Similar compounds include:
Bitopertin: Another GlyT1 inhibitor, but with different pharmacokinetic properties.
Sarcosine: A naturally occurring amino acid that also inhibits glycine transporters but with lower selectivity.
ALX 5407: A racemic mixture of NFPS with similar inhibitory properties but different pharmacological profiles.
N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycine stands out due to its potent neuroprotective effects and potential therapeutic applications in neurodegenerative diseases and cognitive enhancement.
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO3/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDORQEIHOKEJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415522 | |
Record name | NFPS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405225-21-0 | |
Record name | NFPS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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